Eisen(II)-fluorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

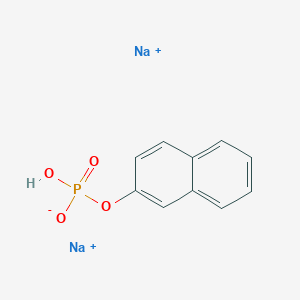

Ferrous fluoride, also known as iron(II) fluoride, is an inorganic compound with the molecular formula FeF₂. It forms a tetrahydrate FeF₂·4H₂O that is often referred to by the same name. The anhydrous and hydrated forms are white crystalline solids . Ferrous fluoride is known for its high melting point and magnetic properties, making it a compound of interest in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

Ferrous fluoride has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor in the synthesis of other iron compounds and as a catalyst in various chemical reactions.

Biology: Investigated for its potential role in biological systems, particularly in iron metabolism.

Medicine: Explored for its potential use in medical imaging and as a contrast agent.

Safety and Hazards

Zukünftige Richtungen

There is a growing interest in the field of energy storage and conversion for these ionic compounds . Iron (III) fluorides have been used as positive electrodes for secondary cells . Other iron fluoride compounds could be employed for the development of cathodic materials for the next generation of accumulators .

Wirkmechanismus

Target of Action

Ferrous fluoride, or iron (II) fluoride, is an inorganic compound with the molecular formula FeF2 . It primarily targets the erythrocytes (red blood cells) in the body . Iron is essential for the production of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to all parts of the body .

Mode of Action

Ferrous fluoride interacts with its targets by supplying the necessary iron for hemoglobin synthesis . This interaction helps in the formation of red blood cells, which are crucial for oxygen transport in the body .

Biochemical Pathways

The biochemical pathways affected by ferrofluoride involve iron metabolism and erythropoiesis (the process of producing red blood cells) . Iron is required for the synthesis of hemoglobin, a key component of red blood cells . Therefore, ferrous fluoride plays a significant role in these biochemical pathways.

Pharmacokinetics

The pharmacokinetics of ferrous fluoride involve its absorption, distribution, metabolism, and excretion (ADME). In general, iron supplements like ferrous fluoride are absorbed in the duodenum and upper jejunum of the small intestine . The absorbed iron is then distributed throughout the body, primarily to the bone marrow for hemoglobin synthesis . Excess iron is stored in the liver, spleen, and bone marrow . Iron is excreted from the body through the shedding of intestinal and skin cells, and minor amounts are lost through sweat and urine .

Result of Action

The primary result of ferrous fluoride’s action is the prevention or treatment of iron deficiency anemia . By supplying the necessary iron for hemoglobin synthesis, ferrous fluoride helps ensure the proper functioning of red blood cells and adequate oxygen transport in the body .

Action Environment

The action, efficacy, and stability of ferrous fluoride can be influenced by various environmental factors. For instance, the absorption of iron can be enhanced by vitamin C and hindered by certain dietary components like phytates, polyphenols, and calcium . Additionally, the bioavailability of iron can be affected by the iron status of the individual, with increased absorption occurring in iron-deficient states . The pH of the environment can also influence the solubility and hence the bioavailability of ferrous fluoride .

Biochemische Analyse

Biochemical Properties

Ferrous fluoride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. These interactions can alter the function of these biomolecules, affecting various biochemical processes .

Cellular Effects

Ferrous fluoride can have profound effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ferrous fluoride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions allow Ferrous fluoride to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferrous fluoride can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ferrous fluoride can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Ferrous fluoride is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Ferrous fluoride is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Ferrous fluoride and its effects on its activity or function are important aspects of its biochemistry. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The anhydrous form of ferrous fluoride can be prepared by reacting ferrous chloride with anhydrous hydrogen fluoride. The reaction is as follows: [ \text{FeCl}_2 + 2 \text{HF} \rightarrow \text{FeF}_2 + 2 \text{HCl} ] This reaction typically occurs under controlled conditions to ensure the purity of the product .

Industrial Production Methods: In industrial settings, ferrous fluoride is often produced through the reaction of iron with fluorine gas at high temperatures. This method ensures a high yield of the compound and is suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Ferrous fluoride undergoes various chemical reactions, including:

Oxidation: Ferrous fluoride can be oxidized to form ferric fluoride (FeF₃).

Reduction: It can be reduced back to elemental iron under specific conditions.

Substitution: Ferrous fluoride can participate in substitution reactions where fluoride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as oxygen or chlorine.

Reduction: Requires reducing agents like hydrogen gas or carbon monoxide.

Substitution: Involves reagents like sodium chloride or potassium bromide.

Major Products:

Oxidation: Ferric fluoride (FeF₃)

Reduction: Elemental iron (Fe)

Substitution: Various iron halides depending on the substituting anion.

Vergleich Mit ähnlichen Verbindungen

Ferric fluoride (FeF₃): Unlike ferrous fluoride, ferric fluoride is less soluble in water and has different magnetic properties.

Iron(II) chloride (FeCl₂): Similar in terms of iron oxidation state but differs in the anion, leading to different chemical behaviors.

Iron(II) bromide (FeBr₂): Another similar compound with bromide ions instead of fluoride, affecting its reactivity and applications.

Uniqueness: Ferrous fluoride is unique due to its high melting point, magnetic properties, and specific reactivity with fluorine. These characteristics make it particularly valuable in applications requiring high thermal stability and magnetic functionality .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ferrous fluoride involves the reaction between ferrous sulfate and sodium fluoride in water.", "Starting Materials": ["Ferrous sulfate", "Sodium fluoride", "Water"], "Reaction": [ "Dissolve 10 g of ferrous sulfate in 50 mL of water in a beaker.", "Dissolve 7 g of sodium fluoride in 50 mL of water in another beaker.", "Add the sodium fluoride solution to the ferrous sulfate solution slowly with constant stirring.", "The reaction mixture turns dark green initially and then gradually changes to light green.", "Filter the resulting solution to obtain Ferrous fluoride as a green solid.", "Dry the solid at 100°C for 2 hours and store it in a desiccator until further use." ] } | |

CAS-Nummer |

7789-28-8 |

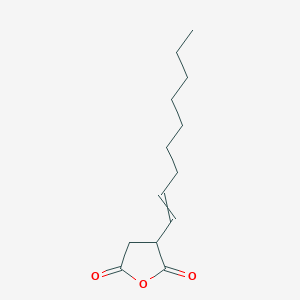

Molekularformel |

F2Fe |

Molekulargewicht |

93.84 g/mol |

IUPAC-Name |

difluoroiron |

InChI |

InChI=1S/2FH.Fe/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

FZGIHSNZYGFUGM-UHFFFAOYSA-L |

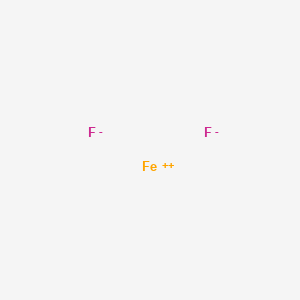

SMILES |

[F-].[F-].[Fe+2] |

Kanonische SMILES |

F[Fe]F |

| 7789-28-8 | |

Piktogramme |

Corrosive |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.